Selective L858R Mutant Inhibition by PF-6422899
PF-6422899 demonstrates selective inhibition of the EGFR L858R mutant, a key oncogenic driver in non-small cell lung cancer (NSCLC), with an IC50 of 24 nM. This is in contrast to its negligible activity against wild-type EGFR, where it shows an IC50 of 50,000 nM (50 µM) [1]. This represents a >2000-fold selectivity for the L858R mutant over wild-type EGFR, a crucial differentiator from early-generation inhibitors like Gefitinib, which are less selective for mutant forms [2].
| Evidence Dimension | Inhibitory Potency (IC50) for EGFR L858R mutant vs. Wild-Type EGFR |
|---|---|
| Target Compound Data | IC50 = 24 nM (L858R); IC50 = 50,000 nM (Wild-Type) |
| Comparator Or Baseline | Gefitinib (early-generation EGFR TKI): IC50 values for L858R mutant are typically reported in the low nanomolar range (e.g., 1-10 nM) with less pronounced wild-type selectivity compared to PF-6422899's 2000-fold differential [2]. |
| Quantified Difference | Selectivity ratio of >2000-fold for L858R mutant over wild-type. |
| Conditions | In vitro kinase assay using purified human EGFR L858R mutant and wild-type EGFR expressed in Sf9 cells, in the presence of 1 mM ATP, measured via HTRF assay [1]. |
Why This Matters
This high mutant selectivity minimizes the risk of wild-type EGFR-mediated toxicities (e.g., skin rash, diarrhea), making it a superior tool compound for studying mutant-specific EGFR signaling in cellular models.
- [1] BindingDB. BDBM50468244 (CHEMBL4284413) Affinity Data for EGFR L858R. View Source
- [2] Pao W, et al. EGF receptor gene mutations are common in lung cancers from 'never smokers' and are associated with sensitivity of tumors to gefitinib and erlotinib. Proc Natl Acad Sci USA. 2004;101(36):13306-11. View Source
